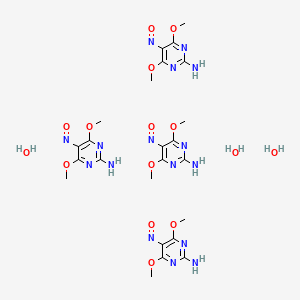

2-Amino-4,6-dimethoxy-5-nitrosopyrimidinewater (4/3)

Beschreibung

Eigenschaften

CAS-Nummer |

493666-75-4 |

|---|---|

Molekularformel |

C24H38N16O15 |

Molekulargewicht |

790.7 g/mol |

IUPAC-Name |

4,6-dimethoxy-5-nitrosopyrimidin-2-amine;trihydrate |

InChI |

InChI=1S/4C6H8N4O3.3H2O/c4*1-12-4-3(10-11)5(13-2)9-6(7)8-4;;;/h4*1-2H3,(H2,7,8,9);3*1H2 |

InChI-Schlüssel |

DULMJWVYXCNBHQ-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C(=NC(=N1)N)OC)N=O.COC1=C(C(=NC(=N1)N)OC)N=O.COC1=C(C(=NC(=N1)N)OC)N=O.COC1=C(C(=NC(=N1)N)OC)N=O.O.O.O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Amino-4,6-Dimethoxy-5-nitrosopyrimidin-Wasser (4/3) umfasst mehrere Schritte:

Additionsreaktion: Wasserfreies Methanol, ein Lösungsmittel, und Malonsäuredinitril werden in einen Behälter gegeben, und trockenes Chlorwasserstoffgas wird in den Behälter zur Additionsreaktion eingeleitet.

Kondensationsreaktion: Ein Entschäuerungsmittel wird zu 1,3-Dimethoxypropandinitrilhydrochlorid gegeben, das aus dem vorherigen Schritt gewonnen wurde, gefolgt von der Zugabe von Cyanamid zur Kondensationsreaktion.

Cyclisierungsreaktion: Ein Lewis-Säure-Schutzmittel wird zu 3-Amino-3-methoxy-N-cyano-2-propionamidin gegeben, das aus dem vorherigen Schritt gewonnen wurde, und trockenes Chlorwasserstoffgas wird zur Cyclisierungsreaktion in das Gemisch eingeleitet.

Methoxylierungsreaktion: Methanol und Natriumhydroxid werden in einen Behälter gegeben, gerührt und gelöst.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung umfassen in der Regel die großtechnische Synthese unter Verwendung der gleichen Schritte wie oben beschrieben, jedoch mit optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.

Analyse Chemischer Reaktionen

Reaktionstypen

2-Amino-4,6-Dimethoxy-5-nitrosopyrimidin-Wasser (4/3) durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Oxidationsstufen zu bilden.

Reduktion: Reduktionsreaktionen können die Nitrosogruppe in eine Aminogruppe umwandeln.

Substitution: Die Methoxygruppen können unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Nukleophile werden für Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation zur Bildung von Nitroderivaten führen, während die Reduktion Aminoderivate liefern kann.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of nitrosopyrimidines, including 2-amino-4,6-dimethoxy-5-nitrosopyrimidine. A series of derivatives were synthesized and evaluated for their effectiveness against various bacterial strains. Notably, compounds structurally related to 2-amino-4,6-dimethoxy-5-nitrosopyrimidine exhibited significant antibacterial effects against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus, as well as Escherichia coli and Salmonella enteritidis .

Table 1: Antibacterial Activity of Nitrosopyrimidines

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| 2-amino-4,6-dimethoxy-5-nitrosopyrimidine | Staphylococcus aureus (MSSA) | High |

| 2-amino-4,6-dimethoxy-5-nitrosopyrimidine | Staphylococcus aureus (MRSA) | Moderate |

| 2-amino-4,6-dimethoxy-5-nitrosopyrimidine | Escherichia coli | High |

| 2-amino-4,6-dimethoxy-5-nitrosopyrimidine | Salmonella enteritidis | Moderate |

Mechanism of Action

The mechanism underlying the antibacterial activity of these compounds involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. Structure–activity relationship (SAR) studies have been instrumental in identifying key structural features that enhance antibacterial efficacy .

Antioxidant Activity

Research has indicated that derivatives of 2-amino-4,6-dimethoxy-5-nitrosopyrimidine may possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial for developing therapeutic agents aimed at diseases associated with oxidative damage.

Synthesis and Characterization

The synthesis of 2-amino-4,6-dimethoxy-5-nitrosopyrimidine involves a multi-step process that includes the introduction of a nitroso group to the pyrimidine ring. Various synthetic methods have been explored to optimize yield and purity . The characterization of these compounds typically employs techniques such as NMR spectroscopy and X-ray crystallography to confirm their structure and assess their electronic properties.

Table 2: Synthesis Methods for 2-Amino-4,6-Dimethoxy-5-Nitrosopyrimidine

| Method | Yield (%) | Key Features |

|---|---|---|

| Vilsmeier-Haack Reaction | 85 | High yield with minimal side products |

| Monoaminolysis | 75 | Selective introduction of amines |

| Hydrolysis followed by cyclization | 70 | Formation of fused pyrimidine derivatives |

Material Science Applications

Due to its unique electronic properties, 2-amino-4,6-dimethoxy-5-nitrosopyrimidine has potential applications in material science, particularly in the development of organic semiconductors and photovoltaic materials. The polarized molecular structure allows for enhanced charge transport properties, making it a candidate for further exploration in electronic applications .

Case Studies

Case Study 1: Antibacterial Efficacy

A study conducted on a series of nitrosopyrimidines demonstrated that compounds derived from 2-amino-4,6-dimethoxy-5-nitrosopyrimidine showed promising results against resistant bacterial strains. The findings support further investigation into optimizing these compounds for clinical use .

Case Study 2: Synthesis Optimization

Research aimed at improving the synthesis methods for 2-amino-4,6-dimethoxy-5-nitrosopyrimidine revealed that modifying reaction conditions significantly increased product yields while reducing waste generation . This optimization is critical for scaling up production for pharmaceutical applications.

Wirkmechanismus

The mechanism of action of 2-Amino-4,6-dimethoxy-5-nitrosopyrimidinewater (4/3) involves its interaction with specific molecular targets and pathways. The nitroso group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The compound can inhibit enzymes, interfere with DNA replication, and induce oxidative stress, depending on the context of its use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural, solubility, and hydrogen-bonding differences between 2-amino-4,6-dimethoxy-5-nitrosopyrimidine–water (4/3) and related compounds:

Key Comparative Insights:

Substituent Effects on Solubility: Methoxy groups in the target compound enhance solubility in moderately polar solvents compared to hydroxyl analogs (e.g., 2-amino-4,6-dihydroxypyrimidinium hexafluorosilicate), which exhibit extreme insolubility due to strong ionic interactions with hexafluorosilicate anions . Bulky substituents (e.g., benzyloxy groups) reduce hydrogen-bond strength but increase lipophilicity, as seen in 2-amino-4,6-bis(benzyloxy)-5-nitrosopyrimidine .

Hydrogen-Bonding Patterns: The target compound’s asymmetric three-centre interactions contrast with the symmetric bifurcated bonds in benzoylamino derivatives (e.g., ’s compound), which adopt planar geometries . Nitroso groups in all analogs act as hydrogen-bond acceptors, but their efficacy depends on adjacent substituents. For instance, amino groups in 5-nitroso-2,4,6-triaminopyrimidine facilitate stronger N–H⋯N bonds compared to methoxy groups .

Low solubility in hydroxylated analogs limits their utility in aqueous formulations, whereas methoxy derivatives may serve as intermediates in hydrophobic drug synthesis .

Research Findings and Implications

Supramolecular Design: The asymmetric hydrogen bonds in 2-amino-4,6-dimethoxy-5-nitrosopyrimidine–water (4/3) highlight the role of steric and electronic effects in directing crystal packing. Methoxy groups provide steric hindrance that disrupts symmetrical bonding, a phenomenon less pronounced in hydroxylated analogs .

Solubility-Property Relationships :

Comparative studies suggest that substituting hydroxyl groups with methoxy or benzyloxy moieties can tailor solubility for specific applications, such as organic synthesis or drug delivery .

Future Directions :

Further studies could explore the photochemical behavior of nitroso-pyrimidines or modify substituents to optimize hydrogen-bond networks for crystal engineering .

Biologische Aktivität

2-Amino-4,6-dimethoxy-5-nitrosopyrimidine-water (4/3) is a compound that has garnered attention for its unique structural properties and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound 2-Amino-4,6-dimethoxy-5-nitrosopyrimidine-water (4/3) consists of a pyrimidine core with two methoxy groups and a nitroso group attached. The molecular formula is represented as . Its structure allows for significant interactions due to the presence of polar functional groups, which contribute to its biological activities.

Antioxidant Properties

Research has indicated that compounds containing nitroso groups can exhibit antioxidant activity. The presence of the nitroso group in 2-amino-4,6-dimethoxy-5-nitrosopyrimidine may enhance its ability to scavenge free radicals. A study demonstrated that related pyrimidine derivatives showed significant antioxidant effects in vitro, suggesting a potential for this compound to exhibit similar properties .

Antimicrobial Activity

The antimicrobial properties of pyrimidine derivatives have been well-documented. In particular, studies have shown that modifications in the pyrimidine structure can lead to enhanced activity against various bacterial strains. For instance, derivatives of 2-amino-4,6-dimethoxypyrimidine have been tested against pathogens such as Staphylococcus aureus and Escherichia coli, yielding promising results . The specific activity of 2-amino-4,6-dimethoxy-5-nitrosopyrimidine-water (4/3) against these pathogens remains an area for further investigation.

Enzyme Inhibition

Pyrimidine derivatives are known to act as inhibitors for several enzymes. The biological evaluation of related compounds has shown that they can inhibit key enzymes involved in metabolic pathways. For example, some studies have focused on the inhibition of adenosine receptors (A1AR and A2AAR), which are crucial in various physiological processes . The structure–activity relationship (SAR) analyses indicate that specific substitutions on the pyrimidine ring can significantly alter the binding affinity and selectivity towards these receptors.

Research Findings and Case Studies

Structural Analysis

The structural analysis of 2-amino-4,6-dimethoxy-5-nitrosopyrimidine-water (4/3) reveals a three-dimensional framework formed by molecular interactions among seven independent components. These components are linked through six three-center hydrogen bonds, contributing to the stability and potential reactivity of the compound in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.